2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
The compound 2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide features a fused imidazo[1,2-b]pyridazine core, substituted with a cyclopropyl group at position 2 and a carboxamide group at position 4. The carboxamide moiety is further functionalized with a 3-methyl-1-phenylpyrazole ring. This structure combines a rigid heterocyclic scaffold with substituents designed to enhance metabolic stability and target binding. The imidazo[1,2-b]pyridazine system is a well-explored pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, making it a promising candidate for kinase inhibition or other therapeutic applications .
Properties
IUPAC Name |
2-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-13-11-19(26(23-13)15-5-3-2-4-6-15)22-20(27)16-9-10-18-21-17(14-7-8-14)12-25(18)24-16/h2-6,9-12,14H,7-8H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEGCMWRRJCLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the imidazo[1,2-b]pyridazine family, which includes three isomers: imidazo[4,5-c]pyridazine, imidazo[4,5-d]pyridazine, and imidazo[1,2-b]pyridazine. Among these, imidazo[1,2-b]pyridazines are the most extensively studied due to their synthetic accessibility and pharmacological versatility . Key structural analogues and their distinguishing features are outlined below:
Pharmacological Implications
- Cyclopropyl vs. Thiophene/Perfluorophenyl Substituents : The cyclopropyl group in the target compound likely improves metabolic stability compared to thiophene or perfluorophenyl groups (), which are prone to oxidative metabolism .
- Carboxamide Functionality: The N-(3-methyl-1-phenylpyrazole) carboxamide may offer superior selectivity in kinase binding compared to simpler amides (e.g., ’s glycoloylamino derivative), as the pyrazole ring adds steric bulk and hydrogen-bonding capacity .
Table: Key Differentiators
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